(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is a deuterated form of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and anxiety disorders. The compound is characterized by the incorporation of deuterium atoms, which can influence its pharmacokinetic properties and metabolic pathways. The chemical structure of (±)-Fluoxetine-d5 Oxalate is represented by the molecular formula and has a molecular weight of approximately 404.392 g/mol .
The synthesis of (±)-Fluoxetine-d5 Oxalate typically involves several steps that incorporate deuterium into the fluoxetine molecule. The general approach includes:
The synthesis generally requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity levels of (±)-Fluoxetine-d5 Oxalate . Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of (±)-Fluoxetine-d5 Oxalate features a phenyl ring substituted with trifluoromethyl and ether functionalities, characteristic of fluoxetine derivatives. The incorporation of five deuterium atoms alters the physical properties compared to non-deuterated fluoxetine.
(±)-Fluoxetine-d5 Oxalate can undergo various chemical reactions typical for SSRIs, including:
Deuterium labeling allows for enhanced tracking of metabolic pathways using techniques such as liquid chromatography-mass spectrometry, providing insights into pharmacokinetics and dynamics .
The mechanism of action for (±)-Fluoxetine-d5 Oxalate mirrors that of fluoxetine, where it selectively inhibits the reuptake of serotonin at synaptic clefts in neurons. This inhibition increases serotonin availability, contributing to its antidepressant effects.
Research indicates that the presence of deuterium may alter the pharmacokinetics slightly but does not significantly change the mechanism compared to its non-deuterated counterpart .
Relevant analyses often include spectroscopic techniques for structural confirmation and purity assessment.
(±)-Fluoxetine-d5 Oxalate is primarily used in scientific research for:
(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is systematically identified as N-methyl-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine oxalate (1:1 salt), with the molecular formula C19H15D5F3NO5 and a molecular weight of 404.39 g/mol [1] [3]. The CAS registry number 1219804-82-6 uniquely identifies this deuterated compound. The "d5" designation specifies pentadeuteration at the phenyl ring, distinguishing it from non-deuterated fluoxetine (C17H18F3NO, MW 309.33 g/mol) [6]. The oxalate counterion (C2H2O4) contributes to the compound's crystallinity and stability, forming a 1:1 salt with the fluoxetine-d5 cation [1].
Table 1: Systematic Nomenclature and Identifiers
Property | Specification |
---|---|
IUPAC Name | N-methyl-3-(phenyl-d5)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine oxalate |
Synonyms | (±)-Fluoxetine-dd5 Oxalate; Fluoxetine-d5 (phenyl-d5) oxalate |
CAS Number | 1219804-82-6 |
Molecular Formula | C19H15D5F3NO5 |
Exact Mass | 404.1607 g/mol |
The deuterium labeling strategy involves selective replacement of five hydrogen atoms (denoted as -d5) at the phenyl ring's ortho, meta, and para positions (positions 2,3,4,5,6) [3] [6]. This design preserves the pharmacophore—the trifluoromethyl phenoxy and propylamine moieties—while creating a distinct isotopic signature for analytical tracking. The phenyl-d5 group minimizes kinetic isotope effects (KIEs) on metabolism, as the labeled site is distal to metabolic hotspots (e.g., N-demethylation sites) [6]. Deuterium’s nuclear properties (spin = 1) enable detection via NMR without significant steric alterations, maintaining bioequivalence to non-deuterated fluoxetine while providing a mass shift of +5 Da for MS differentiation [2] [7].
Spectroscopic Properties:
Table 2: Key Spectroscopic and Crystallographic Signatures
Technique | Key Features | Analytical Utility |
---|---|---|
1H-NMR | Absence of phenyl signals; -NCH3 singlet at δ 2.45 ppm | Deuterium incorporation verification |
ESI-MS | [M+H]+ 404.16; fragment ions at m/z 262.10, 130.08 | Quantitation in biological matrices |
XRD | Monoclinic system; d-spacing = 4.21 Å (011 plane) | Polymorph identification and purity assessment |
Physicochemical contrasts between (±)-Fluoxetine-d5 Oxalate and non-deuterated fluoxetine arise solely from deuterium substitution:
Table 3: Physicochemical Comparison with Non-Deuterated Fluoxetine
Property | (±)-Fluoxetine-d5 Oxalate | Non-Deuterated Fluoxetine |
---|---|---|
Molecular Formula | C19H15D5F3NO5 | C17H18F3NO |
Molecular Weight | 404.39 g/mol | 309.33 g/mol (base) |
Salt Form | Oxalate (1:1) | Hydrochloride or free base |
Key MS Signature | [M+H]+ 404.16 | [M+H]+ 309.14 |
Aromatic Ring | Phenyl-d5 (C6D5) | Phenyl (C6H5) |
This deuterated analog serves as an essential internal standard in LC-MS bioanalysis, leveraging its near-identical chromatographic behavior to non-deuterated fluoxetine while enabling resolution via mass filters [2] [4]. Its primary research applications include pharmacokinetic tracer studies, metabolite profiling, and drug-drug interaction assays without intrinsic pharmacological interference [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7